Cas no 2361310-64-5 (4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane)

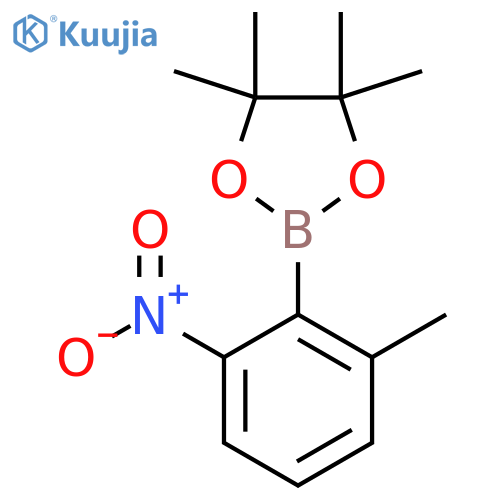

2361310-64-5 structure

商品名:4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane

CAS番号:2361310-64-5

MF:C13H18BNO4

メガワット:263.097323894501

CID:5464104

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 4,4,5,5-TETRAMETHYL-2-(2-METHYL-6-NITROPHENYL)-1,3,2-DIOXABOROLANE

- AT29343

- Z2044750808

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-

- 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane

-

- インチ: 1S/C13H18BNO4/c1-9-7-6-8-10(15(16)17)11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3

- InChIKey: OXZJHPKPCLIZTQ-UHFFFAOYSA-N

- ほほえんだ: O1B(C2C(=CC=CC=2C)[N+](=O)[O-])OC(C)(C)C1(C)C

計算された属性

- せいみつぶんしりょう: 263.1328882 g/mol

- どういたいしつりょう: 263.1328882 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 263.10

- トポロジー分子極性表面積: 64.3

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7394133-0.5g |

4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |

2361310-64-5 | 95.0% | 0.5g |

$835.0 | 2025-03-11 | |

| Enamine | EN300-7394133-0.1g |

4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |

2361310-64-5 | 95.0% | 0.1g |

$372.0 | 2025-03-11 | |

| Enamine | EN300-7394133-1.0g |

4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |

2361310-64-5 | 95.0% | 1.0g |

$1070.0 | 2025-03-11 | |

| Aaron | AR023P09-100mg |

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |

2361310-64-5 | 95% | 100mg |

$537.00 | 2025-02-14 | |

| Aaron | AR023P09-250mg |

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |

2361310-64-5 | 95% | 250mg |

$754.00 | 2025-02-14 | |

| Aaron | AR023P09-2.5g |

4,4,5,5-TETRAMETHYL-2-(2-METHYL-6-NITROPHENYL)-1,3,2-DIOXABOROLANE |

2361310-64-5 | 95% | 2.5g |

$2913.00 | 2023-12-15 | |

| Aaron | AR023P09-1g |

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |

2361310-64-5 | 95% | 1g |

$1497.00 | 2025-02-14 | |

| Aaron | AR023P09-10g |

4,4,5,5-TETRAMETHYL-2-(2-METHYL-6-NITROPHENYL)-1,3,2-DIOXABOROLANE |

2361310-64-5 | 95% | 10g |

$6359.00 | 2023-12-15 | |

| abcr | AB576898-250mg |

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane; . |

2361310-64-5 | 250mg |

€716.10 | 2024-08-02 | ||

| Enamine | EN300-7394133-0.05g |

4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |

2361310-64-5 | 95.0% | 0.05g |

$249.0 | 2025-03-11 |

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

2361310-64-5 (4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane) 関連製品

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2361310-64-5)4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane

清らかである:99%

はかる:1g

価格 ($):400